molecular formula C22H21NO7 B3010328 (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate CAS No. 869078-83-1

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

Cat. No.: B3010328
CAS No.: 869078-83-1
M. Wt: 411.41
InChI Key: NFUIEMPCBAMWRG-NDENLUEZSA-N
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Description

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H21NO7 and its molecular weight is 411.41. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) in "The Journal of Organic Chemistry" explored heterocyclic derivative syntheses using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. The research produced various derivatives, including tetrahydrofuran, dioxolane, and oxazoline, which are relevant to the structure of interest. These compounds were synthesized under specific catalytic and temperature conditions, demonstrating the versatility of similar structures in organic synthesis (Bacchi et al., 2005).

Synthetic Methods of Alkylazulenes and Azulene

Yasunami et al. (1993), in the "Bulletin of the Chemical Society of Japan," described a method for synthesizing methyl 3-alkylazulene-1-carboxylates by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ generated morpholine enamines. This research highlights the potential of using similar morpholine-based structures in the synthesis of azulene derivatives, a class of compounds with applications in various fields including organic electronics and pharmaceuticals (Yasunami et al., 1993).

Azuleno Derivatives Synthesis

Fujimori et al. (1986) in "Chemistry Letters" detailed the synthesis of new heterocyclic compounds, including azuleno derivatives, by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This study provides insights into the potential applications of compounds structurally related to (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate in the development of new heterocyclic compounds with potential pharmaceutical applications (Fujimori et al., 1986).

Computational Study and In Vitro Anti-Tuberculosis Activity

A 2011 study by Bai et al. in the "Journal of Molecular Structure" conducted a computational study and in vitro evaluation of the anti-tuberculosis activity of N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide derivatives. This research demonstrates the potential of morpholine derivatives in the development of new anti-tuberculosis agents, highlighting the significance of morpholine-based structures in medicinal chemistry (Bai et al., 2011).

Properties

IUPAC Name

[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-15-4-5-16-18(13-15)29-20(21(16)24)12-14-3-6-17(19(11-14)27-2)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUIEMPCBAMWRG-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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